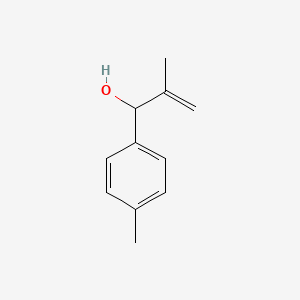

2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(4-methylphenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-7,11-12H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALADWAMDJGEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 1 4 Methylphenyl Prop 2 En 1 Ol and Analogues

Direct Synthesis Strategies for 2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol

Direct synthesis strategies represent the most straightforward approaches to obtaining the target compound, typically involving one or two key steps from readily available precursors.

A primary and direct route to this compound is the reduction of its corresponding α,β-unsaturated ketone, 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191). pharmaffiliates.comnih.gov The critical challenge in this transformation is achieving selective 1,2-reduction of the carbonyl group without affecting the conjugated carbon-carbon double bond (1,4-reduction or conjugate reduction).

Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used, but their selectivity can be variable. For enhanced selectivity towards the desired allylic alcohol, specific methodologies are often employed. The Luche reduction, which utilizes sodium borohydride in combination with a lanthanide salt such as cerium(III) chloride (CeCl₃), is highly effective for the 1,2-reduction of enones. The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon.

Table 1: Reagents for the Reduction of α,β-Unsaturated Ketones

| Reagent/System | Typical Selectivity | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Mixture of 1,2- and 1,4-addition products | Selectivity is solvent and temperature-dependent. |

| Lithium Aluminum Hydride (LiAlH₄) | Generally favors 1,2-addition | Highly reactive; can sometimes lead to over-reduction. |

| Luche Reduction (NaBH₄/CeCl₃) | Highly selective for 1,2-addition | Considered a standard method for selective enone reduction. |

| Diisobutylaluminium Hydride (DIBAL-H) | Favors 1,2-addition at low temperatures | A bulky reducing agent that enhances steric control. |

Convergent synthesis offers a powerful method for constructing the carbon skeleton of the target molecule by combining two key fragments. This is typically achieved through the nucleophilic addition of an organometallic reagent to a carbonyl compound. libretexts.org For this compound, two primary disconnections are logical.

Route A involves the reaction of a p-tolyl organometallic reagent, such as p-tolylmagnesium bromide (a Grignard reagent) or p-tolyllithium, with methacrolein. libretexts.orggoogle.comRoute B utilizes the addition of a methallyl (or isobutenyl) organometallic reagent, like methallylmagnesium chloride, to p-tolualdehyde.

Organolithium and Grignard reagents are excellent nucleophiles that readily attack the electrophilic carbon of a carbonyl group. libretexts.org In the context of α,β-unsaturated aldehydes like methacrolein, these highly reactive organometallics strongly favor the desired 1,2-addition pathway, leading directly to the allylic alcohol upon aqueous workup. youtube.com In contrast, less reactive organometallics like organocuprates (Gilman reagents) would preferentially undergo 1,4-conjugate addition. youtube.com

Table 2: Convergent Organometallic Routes

| Route | Aldehyde Precursor | Organometallic Reagent | Key Advantage |

|---|---|---|---|

| A | Methacrolein | p-Tolylmagnesium Bromide | Utilizes commercially available methacrolein. researchgate.net |

| B | p-Tolualdehyde | Methallylmagnesium Chloride | A straightforward Grignard addition to an aromatic aldehyde. |

Catalytic Routes to the Allylic Alcohol Motif

Modern organic synthesis increasingly relies on catalytic methods to construct complex molecules efficiently and selectively. Palladium-catalyzed reactions and asymmetric catalysis are particularly relevant for synthesizing aryl-substituted allylic alcohols.

Palladium catalysis is a cornerstone for forming carbon-carbon bonds, particularly between aryl and vinyl groups. nih.govsemanticscholar.org While a direct one-step synthesis of the target alcohol via this method is complex, a multi-step sequence involving a palladium-catalyzed cross-coupling is a viable strategy.

For instance, a Heck reaction could couple p-bromotoluene with a suitable propenol precursor. nih.gov More commonly, a Suzuki or Stille coupling reaction could be employed to couple p-tolylboronic acid (or a p-tolylstannane) with a vinyl halide bearing the protected alcohol motif, such as 2-bromo-1-(tert-butyldimethylsilyloxy)-2-methylpropene. Subsequent deprotection would yield the final product. These methods offer a modular approach, allowing for the synthesis of a wide range of analogues by simply varying the aryl halide or organometallic coupling partner. rsc.org

The carbinol carbon in this compound is a stereocenter. Consequently, enantioselective synthesis is a key consideration for accessing optically active forms of the molecule. Several catalytic strategies can be applied to control the stereochemistry.

Asymmetric Reduction: The precursor ketone, 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one, can be reduced enantioselectively using a chiral reducing agent or a catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane (B79455) source, is a well-established method for the asymmetric reduction of ketones.

Asymmetric Allylation: Chiral catalysts can be used to control the stereochemical outcome of the addition of an organometallic reagent to an aldehyde. nih.gov For example, the addition of a methallyl group to p-tolualdehyde can be rendered enantioselective by using a chiral ligand in conjunction with the organometallic reagent.

Kinetic Resolution: If a racemic mixture of the target alcohol is prepared, it can be resolved through a process called kinetic resolution. This involves using a chiral catalyst to selectively react with one enantiomer faster than the other, allowing for the separation of the unreacted, enantioenriched alcohol. rsc.org Chiral phosphoric acids, in combination with a co-catalyst, have been shown to be effective in the kinetic resolution of racemic tertiary allylic alcohols through intramolecular substitution reactions. rsc.org

Table 3: Strategies for Stereoselective Synthesis

| Strategy | Precursor | Catalyst/Reagent Type | Principle |

|---|---|---|---|

| Asymmetric Reduction | α,β-Unsaturated Ketone | Chiral Catalyst (e.g., CBS catalyst) + Borane | Enantioselective reduction of the carbonyl group. |

| Asymmetric Addition | Aldehyde + Organometallic | Chiral Ligand or Catalyst | Face-selective nucleophilic addition to the carbonyl. nih.gov |

| Kinetic Resolution | Racemic Allylic Alcohol | Chiral Catalyst (e.g., Chiral Phosphoric Acid) | Selective reaction of one enantiomer from a racemic mixture. rsc.org |

Derivatization and Transformation of Related Precursors

The target allylic alcohol can also be synthesized by modifying a closely related precursor molecule. One powerful strategy in allylic systems is the nih.govresearchgate.net-transposition (or isomerization) of a constitutional isomer. For instance, an isomeric tertiary allylic alcohol, 2-(p-tolyl)pent-4-en-2-ol, could potentially be rearranged to the thermodynamically more stable secondary alcohol under acidic or transition-metal-catalyzed conditions. Such isomerizations allow for the synthesis of a less accessible isomer from a more readily available one, often without the need for functional group protection and deprotection steps. pitt.edu

Another approach involves the functional group interconversion of a precursor that already contains the correct carbon skeleton. For example, a nucleophilic substitution reaction (Sₙ2 or Sₙ2') on a corresponding allylic halide, such as 1-chloro-2-methyl-1-(4-methylphenyl)prop-2-ene, with a hydroxide (B78521) source could yield the desired alcohol. The regioselectivity of such reactions would be a critical factor to control.

Dehydration Processes of Saturated Alcohol Analogues Leading to Propenyl Structures

The synthesis of allylic alcohols, such as this compound, through the dehydration of saturated vicinal diol analogues like 2-Methyl-1-(4-methylphenyl)propane-1,2-diol, presents a significant synthetic challenge. Standard acidic conditions typically favor alternative reaction pathways, necessitating the development of specialized catalytic systems to achieve the desired propenyl structure.

Under the influence of strong protic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), 1,2-diols characteristically undergo a pinacol (B44631) rearrangement. nih.govchemistrysteps.commasterorganicchemistry.com This reaction proceeds through the formation of a carbocation intermediate. For an unsymmetrical diol such as 2-Methyl-1-(4-methylphenyl)propane-1,2-diol, the reaction mechanism is dictated by the relative stability of the possible carbocations. Protonation of the hydroxyl group at the C1 position, which is benzylic, and its subsequent elimination as water leads to a highly stabilized tertiary benzylic carbocation. nih.gov This intermediate then readily undergoes a 1,2-methyl shift from the adjacent carbon, resulting in the formation of a more stable oxonium ion, which upon deprotonation yields a ketone—in this case, 2-methyl-1-(4-methylphenyl)propan-1-one—rather than the target allylic alcohol. nih.govchemistrysteps.com

To circumvent the pinacol rearrangement and achieve the selective formation of an allylic alcohol, methodologies that avoid strongly acidic conditions and carbocation rearrangement are required. A prominent and effective strategy is the metal-catalyzed deoxydehydration (DODH) of vicinal diols. royalsocietypublishing.orgresearchgate.net This transformation converts the two hydroxyl groups into a double bond, effectively achieving a combined dehydration and deoxygenation. royalsocietypublishing.org

The DODH reaction is often catalyzed by high-valent metal-oxo complexes, with methyltrioxorhenium(VII) (MTO) being a particularly effective catalyst. royalsocietypublishing.org The process typically involves a sacrificial reductant, such as a secondary alcohol (e.g., 3-octanol) or a phosphine. royalsocietypublishing.orgresearchgate.net The proposed mechanism for DODH begins with the condensation of the vicinal diol onto the metal-oxo center, releasing a molecule of water. The resulting metal-diolate intermediate is then reduced by the sacrificial reductant. The final step is an olefin extrusion, which releases the alkene product and regenerates the active metal-oxo catalyst. royalsocietypublishing.org

Research has demonstrated the successful application of this methodology to various polyol substrates. For instance, the conversion of glycerol (B35011) to allyl alcohol has been achieved in high yield using an MTO catalyst with 3-octanol (B1198278) as the reductant. royalsocietypublishing.org Similarly, other biomass-derived diols and polyols have been successfully converted to their corresponding olefins, highlighting the potential of DODH for selectively forming double bonds from vicinal diols while avoiding the pinacol rearrangement. royalsocietypublishing.org

The following table summarizes research findings on the deoxydehydration of various vicinal diols to yield unsaturated products, illustrating the conditions and outcomes of this synthetic strategy.

| Diol Substrate | Catalyst | Reductant/Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Glycerol | Methyltrioxorhenium(VII) (MTO) | 3-Octanol | 125 | Allyl alcohol | 90 | royalsocietypublishing.org |

| Erythritol | Methyltrioxorhenium(VII) (MTO) | 3-Octanol | 125 | 1,3-Butadiene | 89 | royalsocietypublishing.org |

| DL-Threitol | Methyltrioxorhenium(VII) (MTO) | 3-Octanol | 125 | 1,3-Butadiene | 81 | royalsocietypublishing.org |

| 1,2-Decanediol | Mo-dioxo-bis(phenolate) complex | 3-Octanol | Not Specified | 1-Decene | ~50 | royalsocietypublishing.org |

| Anhydroerythritol | Mo-dioxo-bis(phenolate) complex | 3-Octanol | Not Specified | 2,5-Dihydrofuran | 37-57 | royalsocietypublishing.org |

While the direct synthesis of this compound via DODH of its saturated diol analogue is not explicitly detailed in the reviewed literature, the successful application of this method to a range of other vicinal diols provides a strong precedent. This catalytic approach represents a key synthetic strategy for forming propenyl structures from saturated 1,2-diol precursors, effectively bypassing the thermodynamically favored pinacol rearrangement.

Reactivity and Transformational Chemistry of 2 Methyl 1 4 Methylphenyl Prop 2 En 1 Ol

Chemical Transformations Involving the Allylic Alcohol Functionality

The allylic alcohol group is a primary site of reactivity in 2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol, undergoing a variety of oxidation and reduction reactions.

Oxidation Pathways and Mechanisms

The oxidation of the tertiary allylic alcohol functionality in this compound can be selectively achieved to yield the corresponding α,β-unsaturated ketone, 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191). Reagents such as manganese dioxide (MnO₂) and pyridinium (B92312) chlorochromate (PCC) are commonly employed for this transformation. commonorganicchemistry.comlibretexts.org

Manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols. mychemblog.comnanotrun.com The oxidation is a heterogeneous reaction that occurs on the surface of the MnO₂. The mechanism involves the adsorption of the alcohol onto the manganese dioxide surface, followed by the formation of a coordination complex. This facilitates an electron transfer to generate a radical intermediate, with the reduction of Mn(IV) to Mn(III). A second electron transfer then produces the carbonyl product, which is subsequently desorbed from the surface. mychemblog.com

Pyridinium chlorochromate (PCC) is another effective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.orgorganicchemistrytutor.com In the case of tertiary allylic alcohols, a rearrangement-oxidation sequence can occur. The reaction is believed to proceed through the formation of a chromate (B82759) ester. This intermediate can then undergo a rsc.orgrsc.org-sigmatropic rearrangement, followed by oxidation to furnish the α,β-unsaturated carbonyl compound. youtube.com

| Oxidizing Agent | Product | Reaction Conditions |

| Manganese Dioxide (MnO₂) | 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one | Heterogeneous, various organic solvents |

| Pyridinium Chlorochromate (PCC) | 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one | Anhydrous organic solvents (e.g., dichloromethane) |

Hydrogenation and Other Reduction Reactions of the Olefinic Moiety

The reduction of the olefinic moiety in this compound can be achieved through catalytic hydrogenation. The selectivity of this reaction, targeting the carbon-carbon double bond while preserving the allylic alcohol, is a key consideration. The hydrogenation of α,β-unsaturated aldehydes and ketones can lead to the corresponding saturated carbonyl compound, the unsaturated alcohol, or the fully saturated alcohol. tue.nlmdpi.com

For the selective hydrogenation of the C=C double bond in α,β-unsaturated alcohols, various catalytic systems have been developed. The choice of catalyst and reaction conditions can influence the chemoselectivity of the reduction. For instance, certain cobalt-based catalysts have shown high selectivity for the hydrogenation of the C=O bond in α,β-unsaturated aldehydes, producing unsaturated alcohols. mdpi.com Conversely, other catalytic systems can be tailored to preferentially reduce the C=C bond. The steric hindrance around the double bond and the electronic properties of the substituents can also affect the rate and selectivity of the hydrogenation. mdpi.com

Alternatively, transfer hydrogenation methods, which utilize hydrogen donors like isopropanol (B130326) or formic acid in the presence of a metal catalyst, offer a milder and often more selective approach to the reduction of α,β-unsaturated systems. rsc.org

| Reduction Method | Potential Products | Key Factors |

| Catalytic Hydrogenation | 2-Methyl-1-(4-methylphenyl)propan-1-ol, 2-Methyl-1-(4-methylphenyl)propane | Catalyst type, solvent, pressure, temperature |

| Transfer Hydrogenation | 2-Methyl-1-(4-methylphenyl)propan-1-ol, 2-Methyl-1-(4-methylphenyl)propane | Hydrogen donor, catalyst |

Reactions of the Aromatic Moiety in this compound

The aromatic ring of this compound, a substituted toluene, is susceptible to electrophilic aromatic substitution (EAS) reactions. The methyl group is an activating, ortho-, para-directing group, meaning it increases the rate of electrophilic attack and directs incoming electrophiles to the positions ortho and para to itself. glasp.coresearchgate.netvaia.comcerritos.edu

Common electrophilic aromatic substitution reactions include nitration and Friedel-Crafts acylation. Nitration, typically carried out with a mixture of nitric and sulfuric acids, would be expected to yield a mixture of 2-nitro-4-(1-hydroxy-2-methylprop-2-en-1-yl)toluene and 3-nitro-4-(1-hydroxy-2-methylprop-2-en-1-yl)toluene. The ratio of ortho to para substitution can be influenced by steric hindrance from the bulky allylic alcohol substituent. glasp.coyoutube.com

Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst like aluminum chloride, would also be directed to the ortho and para positions. wisc.edulibretexts.orgscribd.comchemguide.co.uk However, the steric bulk of the existing substituent can significantly favor para substitution. libretexts.orgchemguide.co.uk

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-nitro-4-(1-hydroxy-2-methylprop-2-en-1-yl)toluene, 3-nitro-4-(1-hydroxy-2-methylprop-2-en-1-yl)toluene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-acyl-1-(1-hydroxy-2-methylprop-2-en-1-yl)-2-methylbenzene |

Cycloaddition Reactions and Pericyclic Processes Involving the Propenyl System

The propenyl system in this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder and [2+2] cycloadditions. In a Diels-Alder reaction, the styrenyl moiety could act as the diene or the dienophile, although the 1,1-disubstitution on the double bond might hinder its reactivity as a dienophile. wikipedia.org The feasibility and outcome of such reactions would depend on the electronic nature of the reaction partner. nih.govresearchgate.netbeilstein-journals.orgacs.org

Photochemical [2+2] cycloadditions are another possibility for the styrenyl double bond. These reactions can lead to the formation of cyclobutane (B1203170) derivatives. The success of such reactions often depends on the electronic properties of the styrene (B11656) derivative, with both electron-rich and electron-deficient styrenes undergoing cycloaddition under specific photocatalytic conditions. nih.govnih.govchemrxiv.orgresearchgate.netchemrxiv.org

Investigation of Reaction Mechanisms through Isotopic Labeling (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling, particularly with deuterium, is a powerful tool for elucidating the mechanisms of the reactions described above. researchgate.net By replacing specific hydrogen atoms with deuterium, one can track their fate during a reaction and gain insights into bond-breaking and bond-forming steps.

In the study of oxidation mechanisms of alcohols, deuterium labeling can help determine if the C-H bond at the carbinol carbon is broken in the rate-determining step. A significant kinetic isotope effect (KIE), where the reaction rate is slower with the deuterated substrate, would support such a mechanism. researchgate.net

For hydrogenation reactions, deuterium labeling can provide information on the stereochemistry of hydrogen addition and can help to distinguish between different mechanistic pathways. rsc.orgtandfonline.com For example, the use of D₂ gas in a catalytic hydrogenation can reveal whether the addition is syn or anti and can provide evidence for reversible steps in the reaction mechanism. nih.gov The kinetic isotope effect in hydrogenation can also offer insights into the rate-determining step. rsc.orgtandfonline.com

| Reaction Type | Information Gained from Deuterium Labeling |

| Oxidation | Elucidation of the rate-determining step (C-H bond cleavage) through the kinetic isotope effect. |

| Hydrogenation | Determination of the stereochemistry of hydrogen addition and identification of reversible reaction steps. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 1 4 Methylphenyl Prop 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of proton (¹H) and carbon-13 (¹³C) nuclei.

The ¹H NMR spectrum of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring would appear as two doublets in the range of δ 7.0-7.3 ppm, characteristic of an A₂B₂ spin system. The vinyl protons of the prop-2-en-1-ol moiety are expected to appear as two singlets or narrow multiplets in the region of δ 4.8-5.2 ppm. The methine proton attached to the hydroxyl-bearing carbon would likely resonate as a singlet around δ 5.0 ppm. The methyl protons on the aromatic ring would produce a singlet near δ 2.3 ppm, while the vinyl methyl protons would also give a singlet, typically around δ 1.7 ppm. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on concentration and solvent.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to CH(OH)) | 7.2 | Doublet | 2H |

| Aromatic (meta to CH(OH)) | 7.1 | Doublet | 2H |

| Methine (CH-OH) | 5.0 | Singlet | 1H |

| Vinyl (=CH₂) | 4.9, 5.1 | Singlets | 2H |

| Aromatic Methyl (Ar-CH₃) | 2.3 | Singlet | 3H |

| Vinyl Methyl (=C-CH₃) | 1.7 | Singlet | 3H |

| Hydroxyl (-OH) | Variable | Broad Singlet | 1H |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are anticipated, reflecting the molecular symmetry. The quaternary vinylic carbon is expected to have a chemical shift around 145 ppm, while the terminal vinyl carbon (=CH₂) would appear around 112 ppm. The carbon atom of the benzylic alcohol (C-OH) is predicted to be in the range of 75-80 ppm. The aromatic carbons would show four signals, with the ipso-carbon attached to the CH(OH) group around 140 ppm, the methyl-substituted carbon near 137 ppm, and the other two aromatic carbons between 126-130 ppm. The aromatic methyl carbon signal is expected around 21 ppm, and the vinylic methyl carbon should appear at approximately 18 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Quaternary Vinylic (=C(CH₃)) | 145 |

| Aromatic (ipso to CH(OH)) | 140 |

| Aromatic (ipso to CH₃) | 137 |

| Aromatic (CH) | 129, 127 |

| Terminal Vinylic (=CH₂) | 112 |

| Methine (CH-OH) | 78 |

| Aromatic Methyl (Ar-CH₃) | 21 |

| Vinyl Methyl (=C-CH₃) | 18 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹. A sharp peak around 1650 cm⁻¹ would correspond to the C=C stretching of the vinyl group. The aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. A strong C-O stretching band is anticipated around 1050 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Stretch (Vinyl) | ~1650 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Alcohol) | 1000-1200 |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds, which often show strong Raman signals.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the p-methylstyrene system conjugated with the double bond of the propenol moiety. This conjugated system is expected to result in a primary absorption band (π → π* transition) in the UV region, likely around 250-260 nm. A weaker absorption band (n → π* transition) associated with the oxygen lone pairs might also be observed at a longer wavelength, although it is often obscured by the stronger π → π* transition. The emission properties (fluorescence and phosphorescence) would depend on the efficiency of radiative decay from the excited state and would require specific experimental investigation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., GC-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and to deduce the structure from the fragmentation pattern of the molecule. For this compound (C₁₁H₁₄O), the molecular ion peak [M]⁺ would be observed at an m/z of 162.10. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) is expected to show characteristic losses. A prominent fragmentation would be the loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a fragment ion at m/z 144. Another significant fragmentation pathway would be the cleavage of the C-C bond between the benzylic carbon and the vinyl group, resulting in a stable benzylic cation. The base peak is likely to be the tolyl cation at m/z 91, formed by further fragmentation. Predicted adduct ions in softer ionization techniques could include [M+H]⁺ at m/z 163.11174 and [M+Na]⁺ at m/z 185.09368. uni.lu

| Ion | Predicted m/z | Identity |

| [M]⁺ | 162.10 | Molecular Ion |

| [M-H₂O]⁺ | 144 | Loss of water |

| [C₇H₇]⁺ | 91 | Tolyl cation |

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

As of the current literature survey, no single-crystal X-ray diffraction data is available for this compound. If the compound is a crystalline solid, X-ray diffraction would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions. For an allylic alcohol, it is expected that hydrogen bonding involving the hydroxyl group would be a significant factor in the crystal packing. These hydrogen bonds could form chains or more complex networks, influencing the physical properties of the solid. The aromatic rings may also engage in π-π stacking interactions.

Computational and Theoretical Investigations of 2 Methyl 1 4 Methylphenyl Prop 2 En 1 Ol

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and geometry of a molecule.

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of a molecule based on its electron density. For 2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol, DFT studies would be instrumental in several ways:

Conformational Analysis: The molecule possesses several rotatable bonds, leading to various possible three-dimensional arrangements, or conformers. A DFT study would involve systematically rotating these bonds and calculating the energy of each resulting conformation. This process, known as a potential energy surface scan, would identify the most stable (lowest energy) conformer, as well as other low-energy conformers that might exist in equilibrium.

Geometric Parameters: For the most stable conformer, DFT calculations would provide optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles. These theoretical values could then be compared with experimental data if available, for instance, from X-ray crystallography.

Energetics: The relative energies of different conformers would be calculated to determine their population distribution at a given temperature. Furthermore, the total electronic energy of the molecule provides a measure of its stability.

A hypothetical data table for DFT-calculated geometric parameters might look like this:

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=C | Value |

| Bond Length (Å) | C-O | Value |

| Bond Angle (°) | O-C-C | Value |

| Dihedral Angle (°) | C-C-C-O | Value |

Note: The table above is for illustrative purposes only, as no specific data was found.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data.

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While less accurate than more advanced methods due to its neglect of electron correlation, it provides a good starting point for understanding electronic properties and is often used for initial geometry optimizations.

Møller-Plesset (MP) Perturbation Theory: MP methods, such as MP2, are post-Hartree-Fock methods that improve upon the HF results by including electron correlation. These calculations would provide more accurate energies and electronic properties for this compound. Key electronic properties that could be determined include the dipole moment, polarizability, and ionization potential.

Prediction and Simulation of Spectroscopic Properties

Computational methods can simulate various types of spectra, which is invaluable for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.

Frequency Calculations: After optimizing the molecular geometry using methods like DFT, the same level of theory can be used to calculate the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

Spectral Simulation: The calculated frequencies and their corresponding intensities can be used to generate theoretical Infrared (IR) and Raman spectra.

Comparison and Assignment: These theoretical spectra can be compared with experimentally obtained spectra. This comparison helps in the assignment of the experimental vibrational bands to specific molecular motions. Often, calculated frequencies are scaled by an empirical factor to better match experimental values. semanticscholar.org

A hypothetical data table comparing experimental and theoretical vibrational frequencies would be structured as follows:

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| Value | Value | C-H stretch (aromatic) |

| Value | Value | O-H stretch |

| Value | Value | C=C stretch |

Note: The table above is for illustrative purposes only, as no specific data was found.

Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is commonly employed. This method calculates the energies of electronic transitions from the ground state to various excited states.

Excitation Energies and Oscillator Strengths: The output of a TD-DFT calculation provides the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which are related to the intensity of the absorption). This allows for the prediction of the wavelength of maximum absorption (λmax).

Nature of Transitions: The analysis of the molecular orbitals involved in the electronic transitions (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) can reveal the nature of these transitions (e.g., π → π* or n → π*).

Analysis of Molecular Interactions and Reactivity Descriptors

Computational chemistry also provides tools to predict the reactivity of a molecule and the nature of its interactions.

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate regions of positive and negative potential. For this compound, an MEP map would show electron-rich (nucleophilic) sites, likely around the oxygen atom of the hydroxyl group and the π-system of the double bond and aromatic ring, and electron-poor (electrophilic) sites, typically around the hydrogen atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the HOMO and LUMO are crucial for understanding chemical reactivity. The HOMO is the region from which electrons are most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept electrons (electrophilic character). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Reactivity Descriptors: Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity.

A hypothetical table of calculated reactivity descriptors would appear as:

| Descriptor | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Chemical Hardness | Value |

| Electronegativity | Value |

| Electrophilicity Index | Value |

Note: The table above is for illustrative purposes only, as no specific data was found.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. dergipark.org.tr It provides a localized, Lewis-like description of the electron density, which helps in understanding the stability arising from electron delocalization. chemicalbook.comnih.gov

For this compound, an NBO analysis would quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. The most significant interactions would likely involve the lone pairs on the hydroxyl oxygen atom, the π-orbitals of the phenyl ring, and the π-orbital of the prop-2-en-1-ol group.

The stabilization energy, E(2), associated with these delocalizations is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction. Key interactions expected for this molecule would include:

π → π* interactions: Delocalization between the π-bonds of the phenyl ring and the π-bond of the alkene group.

n → σ* interactions: Delocalization from the oxygen lone pairs (n) to the antibonding orbitals (σ*) of adjacent C-C and C-O bonds.

π → σ* interactions: Interactions involving the π-system and adjacent sigma bonds.

Illustrative NBO Analysis Data for this compound This table is a hypothetical representation of the type of data generated from an NBO analysis and is for illustrative purposes only.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) O | σ(C-O) | 5.8 | n → σ |

| LP (2) O | σ(C-H) | 3.2 | n → σ |

| π (C=C) alkene | π* (C=C) phenyl | 18.5 | π → π |

| π (C=C) phenyl | π (C=C) alkene | 20.1 | π → π |

| σ (C-H) methyl | σ(C-C) phenyl | 4.5 | σ → σ* |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. dergipark.org.tr It is invaluable for predicting and understanding how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. pharmaffiliates.com

The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. Green areas represent neutral or nonpolar regions. dergipark.org.tr

For this compound, an MEP map would be expected to show:

A region of high negative potential (red) localized around the oxygen atom of the hydroxyl group, due to its high electronegativity and lone pairs of electrons. This is the primary site for electrophilic attack.

Regions of positive potential (blue) surrounding the hydrogen atom of the hydroxyl group and potentially the hydrogen atoms on the aromatic ring.

Neutral or weakly polarized regions (green) associated with the methyl groups and the carbon backbone.

This visual representation provides critical insights into the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding. nih.gov

Studies on Advanced Electronic and Optical Properties

Computational chemistry also allows for the prediction of advanced material properties, such as nonlinear optical responses and behavior in the gas phase.

Calculation of Nonlinear Optical (NLO) Responses

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. organic-chemistry.org Computational methods, particularly Density Functional Theory (DFT), can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). dergipark.org.tr

A large hyperpolarizability value suggests that the material may have significant NLO activity. For organic molecules like this compound, NLO properties are often associated with intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this molecule, the p-tolyl group acts as an electron donor, and the hydroxyl-bearing allylic system can participate in charge transfer, potentially giving rise to NLO effects.

Calculations would provide quantitative values for these properties, allowing for a comparison with known NLO materials and an assessment of its potential for technological applications.

Illustrative NLO Properties Data This table presents hypothetical calculated values for NLO properties and is for illustrative purposes only.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.15 Debye |

| Mean Polarizability (α) | 120.5 x 10⁻²⁴ esu |

| First Hyperpolarizability (β₀) | 35.8 x 10⁻³⁰ esu |

Theoretical Prediction of Collision Cross Sections in the Gas Phase

The collision cross section (CCS) is a measure of the size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS), a technique used to separate and identify molecules. Theoretical methods can predict the CCS of a molecule based on its computed three-dimensional structure.

These predictions are valuable for identifying unknown compounds by comparing theoretical CCS values with experimental data. For this compound, a theoretical CCS calculation would involve first determining the molecule's lowest energy conformation(s) through geometry optimization. Then, using methods like the trajectory method, a theoretical CCS value (often reported in square angstroms, Ų) would be calculated for the protonated or sodiated molecular ion, as these are commonly observed in mass spectrometry.

Role of 2 Methyl 1 4 Methylphenyl Prop 2 En 1 Ol As a Versatile Synthetic Intermediate

Precursor in the Development of Complex Natural Products

Allylic alcohols are pivotal intermediates in the total synthesis of numerous natural products due to their rich and varied reactivity. umich.edu The structural features of 2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol make it a hypothetically valuable starting material for the construction of intricate molecular architectures. The presence of a p-tolyl group, for instance, could be a key fragment in the synthesis of certain terpenoids or other natural products bearing substituted aromatic rings.

The double bond in this compound can undergo a variety of transformations, including epoxidation, dihydroxylation, and cyclization reactions, to build molecular complexity. For example, an asymmetric epoxidation could introduce a new stereocenter, leading to a densely functionalized intermediate. The table below illustrates a hypothetical synthetic sequence starting from this allylic alcohol to a key intermediate of a complex molecule.

| Step | Reaction | Reagent(s) | Product | Potential Application in Natural Product Synthesis |

| 1 | Asymmetric Epoxidation | Sharpless-Katsuki epoxidation | (2R,3S)-2-methyl-2,3-epoxy-1-(4-methylphenyl)propan-1-ol | Introduction of key stereocenters for polyketide synthesis. |

| 2 | Reductive Opening | Red-Al | (2R)-2-methyl-1-(4-methylphenyl)propane-1,3-diol | Formation of a diol moiety common in macrolides. |

| 3 | Protection and Oxidation | TBDMSCl, then DMP | (2R)-3-(tert-butyldimethylsilyloxy)-2-methyl-1-(4-methylphenyl)propan-1-one | Precursor for aldol (B89426) additions to extend the carbon chain. |

While direct examples of the use of this compound in the total synthesis of a specific natural product are scarce in the literature, the reactivity patterns of analogous allylic alcohols strongly support its potential in this field.

Building Block for Novel Organic Frameworks and Functional Materials

The development of new organic frameworks and functional materials often relies on the use of well-defined molecular building blocks. The structure of this compound offers several features that could be exploited in materials science. The hydroxyl group can be used as a point of attachment to other molecules or surfaces, while the polymerizable alkene functionality could be employed in the formation of novel polymers.

The aromatic p-tolyl group can contribute to the electronic and photophysical properties of a material, as well as influencing its morphology through π-π stacking interactions. For instance, polymers derived from this compound could exhibit interesting thermal or optical properties. The following table outlines some potential applications of this compound as a building block for functional materials.

| Material Type | Synthetic Strategy | Key Functional Groups Utilized | Potential Properties and Applications |

| Functional Polymer | Radical polymerization | Alkene | Thermally stable polymer with potential for optical applications. |

| Metal-Organic Framework (MOF) Linker | Derivatization to a carboxylic acid | Hydroxyl (for derivatization), Aromatic ring | Porous material for gas storage or catalysis. |

| Self-Assembled Monolayer | Anchoring to a surface | Hydroxyl | Modified surface with controlled hydrophobicity. |

The versatility of this compound as a monomer or a modifiable building block underscores its potential, though currently underexplored, role in the creation of advanced organic materials.

Intermediate in the Preparation of Specialized Chemical Entities with Defined Stereochemistry

The presence of a stereogenic center at the carbinol carbon makes this compound a valuable chiral synthon, provided it can be obtained in an enantiomerically pure form. The stereoselective synthesis of such tertiary allylic alcohols or the resolution of their racemic mixtures is a significant area of research in organic chemistry.

Once obtained in an enantiopure form, this chiral building block can be used to introduce a specific stereochemistry into a target molecule. The allylic alcohol functionality can be transformed into a variety of other groups with retention or inversion of configuration, allowing for precise control over the three-dimensional structure of the final product. For example, a Mitsunobu reaction could be used to invert the stereocenter while introducing a new functional group. umich.edu

The table below presents a hypothetical scheme for the utilization of an enantiopure form of this compound in a stereoselective synthesis.

| Starting Material | Reaction | Reagent(s) | Product Stereochemistry | Significance in Asymmetric Synthesis |

| (R)-2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol | Mitsunobu Reaction | PPh₃, DIAD, Benzoic Acid | (S)-2-Methyl-1-(4-methylphenyl)prop-2-en-1-yl benzoate | Inversion of stereocenter to access the opposite enantiomer. |

| (R)-2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol | Directed Epoxidation | m-CPBA | Diastereoselective formation of an epoxide | Control over the relative stereochemistry of adjacent stereocenters. |

| (R)-2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol | Allylic Substitution | [Pd(allyl)Cl]₂, (S)-BINAP | Chiral product with a new C-C or C-N bond | Enantioselective formation of a quaternary stereocenter. |

The ability to serve as a chiral scaffold for the introduction of new stereocenters highlights the latent potential of this compound in the field of asymmetric synthesis.

Conclusion and Future Research Directions in 2 Methyl 1 4 Methylphenyl Prop 2 En 1 Ol Chemistry

Synthesis and Mechanistic Understanding

The primary synthetic route to 2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol involves the 1,2-addition of a nucleophile to the corresponding α,β-unsaturated ketone, 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191). This can be achieved through various methods, including Grignard reactions and chemoselective reductions.

One common approach is the reaction of 2-methyl-1-(4-methylphenyl)prop-2-en-1-one with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). masterorganicchemistry.com In this reaction, the nucleophilic methyl group preferentially attacks the electrophilic carbonyl carbon in a 1,2-addition fashion, leading to the formation of the tertiary alcohol upon acidic workup. Strong nucleophiles like Grignard reagents favor this direct addition over conjugate (1,4) addition. pressbooks.pub

Alternatively, chemoselective reduction of the carbonyl group in the parent enone offers another pathway. Reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) are known to selectively reduce α,β-unsaturated ketones to the corresponding allylic alcohols. acs.org Catalyst-free methods, for instance using ammonia (B1221849) borane (B79455) (H₃N·BH₃), have also been developed for this transformation, offering a greener alternative. rsc.orgrsc.org These reductions proceed via a six-membered transition state involving a concerted double hydrogen transfer. rsc.orgrsc.org

Future research in this area could focus on the development of more efficient and stereoselective synthetic methods. The creation of chiral catalysts for the asymmetric addition of nucleophiles to the prochiral ketone would be a significant advancement, enabling the synthesis of enantiomerically pure this compound. Further mechanistic studies, particularly on the role of catalysts and solvents in controlling the regioselectivity of addition reactions to α,β-unsaturated systems, will also be crucial for optimizing synthetic strategies. researchgate.netacs.org

Table 1: Comparison of Synthetic Routes to this compound

| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Grignard Reaction | CH₃MgBr, then H₃O⁺ | Anhydrous ether or THF | High yield, direct C-C bond formation | Sensitive to moisture and acidic protons |

| Chemoselective Reduction | 9-BBN | THF | High selectivity for 1,2-reduction | Stoichiometric use of boron reagent |

| Catalyst-Free Reduction | H₃N·BH₃ | THF, 60 °C | Green, avoids metal catalysts | May require elevated temperatures |

Advances in Characterization and Computational Modeling

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons, the vinyl protons, the methyl groups, and the hydroxyl proton. The hydroxyl proton signal is typically broad and its chemical shift can vary depending on the concentration and solvent. oregonstate.edupressbooks.pub The protons on the carbon bearing the hydroxyl group typically appear in the 3.5-4.5 ppm region. oregonstate.edu ¹³C NMR spectroscopy would show a signal for the carbon attached to the hydroxyl group in the 60-80 ppm range. oregonstate.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3300-3500 cm⁻¹ due to the O-H stretching vibration of the alcohol. oregonstate.edupressbooks.pub A C=C stretching absorption would also be present around 1640-1680 cm⁻¹.

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for understanding the properties and reactivity of molecules like this compound. DFT calculations can be used to predict optimized geometries, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts. scirp.org Furthermore, computational studies can provide insights into reaction mechanisms, such as the transition states of synthetic reactions or subsequent transformations of the allylic alcohol. researchgate.netresearchgate.net Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help to rationalize the molecule's reactivity. scirp.org

Future work in this domain should focus on the application of advanced computational techniques to model the behavior of this compound in different chemical environments and to predict its reactivity in novel transformations. Combining experimental data with high-level computational analysis will provide a more complete picture of this molecule's chemical nature. siftdesk.org

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | Aromatic protons (~7.0-7.5 ppm), Vinyl protons (~5.0-6.0 ppm), Hydroxyl proton (broad, variable shift), Methyl protons (~1.0-2.5 ppm) |

| ¹³C NMR | Aromatic carbons, Vinylic carbons, Carbonyl carbon (~60-80 ppm), Methyl carbons |

| IR | Strong, broad O-H stretch (~3300-3500 cm⁻¹), C=C stretch (~1640-1680 cm⁻¹), C-O stretch (~1050-1200 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak, fragmentation pattern showing loss of water and methyl groups. |

Emerging Applications and Unexplored Reactivity Domains

Tertiary allylic alcohols are versatile intermediates in organic synthesis. researchgate.netresearcher.life this compound can serve as a precursor to a variety of other functional groups and molecular architectures. For instance, the hydroxyl group can be replaced in substitution reactions, often with activation, to introduce halides or other nucleophiles. ebsco.comlibretexts.org The double bond can undergo various addition reactions, and the entire allylic system can participate in transition metal-catalyzed cross-coupling reactions. nih.govmdpi.com

Emerging applications for this class of compounds include their use in the synthesis of complex natural products and pharmaceuticals. The ability to introduce a chiral tertiary alcohol moiety is particularly valuable in drug discovery. researcher.life Furthermore, allylic alcohols can be used in palladium-catalyzed allylic amination reactions to form allylic amines, which are important structural motifs in many biologically active compounds. nih.gov The reactivity of the allylic C-H bonds also presents opportunities for functionalization. nih.gov

Unexplored reactivity domains for this compound include its use in asymmetric catalysis, either as a chiral ligand or as a substrate in enantioselective transformations. Its potential as a monomer in polymerization reactions, leading to polymers with interesting properties, is another area worthy of investigation. The photophysical properties of this and related 2-aryl allylic alcohols have not been extensively studied and could reveal interesting applications in materials science. researchgate.net

Interdisciplinary Research Opportunities

The unique structural features of this compound open up possibilities for interdisciplinary research. In materials science, this compound could be incorporated into polymers or other materials to tune their physical and chemical properties. Its potential as a chiral building block makes it relevant to the field of medicinal chemistry for the synthesis of new therapeutic agents.

Collaboration with computational chemists can lead to a deeper understanding of the molecule's electronic structure and reactivity, guiding the design of new reactions and applications. acs.org The development of new catalytic systems for the synthesis and transformation of this and other allylic alcohols is a prime area for collaboration between organic and inorganic chemists. Furthermore, exploring the biological activity of derivatives of this compound could lead to the discovery of new pharmacologically active compounds.

Q & A

Q. What are the common synthetic routes for 2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol, and how can reaction conditions be optimized for higher yields?

Answer: A primary synthesis method involves the Grignard reaction between p-tolualdehyde and a methyl Grignard reagent. Key steps include:

- Limiting reagent identification : p-Tolualdehyde is typically the limiting reactant.

- IR spectroscopy validation : Post-synthesis characterization confirms the product via peaks at 3450 cm⁻¹ (broad -OH stretch), 2960 cm⁻¹ (aromatic C-H), and 2870–2820 cm⁻¹ (alkane stretches) .

- Yield optimization : Adjusting stoichiometry, reaction temperature, and purification methods (e.g., recrystallization) improves yield.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- IR spectroscopy : Identifies functional groups (e.g., -OH, aromatic rings) .

- Single-crystal X-ray diffraction : Resolves molecular geometry and packing. For example, SHELXTL software refines bond lengths and angles, with mean (C–C) = 0.005 Å and R factor = 0.044 .

- Graph set analysis : Classifies hydrogen-bonding networks (e.g., S(6) or R₂²(8) motifs) using Etter’s formalism to predict crystal packing .

Advanced Research Questions

Q. How does this compound degrade under varying conditions, and what analytical methods detect its degradation products?

Answer:

- Degradation pathways : Under alkaline conditions (0.1M NaOH, 40°C), it degrades into This compound (MMP) and 1-(4-methylphenyl)propan-1-one (MPP) .

- Detection methods :

- Capillary Electrophoresis (CE) : Dual cyclodextrin systems (3 mM β-CD + 8 mM CM-β-CD) separate enantiomers and impurities.

- Mass Spectrometry (MS) : Confirms degradation product structures via molecular ion peaks .

| Degradation Conditions | Products | Analytical Method |

|---|---|---|

| 0.1M NaOH, 40°C | MMP, MPP | CE with cyclodextrins, MS |

Q. What role do hydrogen-bonding patterns play in its crystallographic stability, and how are they analyzed?

Answer:

- Hydrogen-bond networks : Directional -OH···O or -OH···π interactions stabilize crystal lattices. For example, symmetry codes (e.g., x, y+1, z+1) describe repeating motifs .

- Graph set analysis : Classifies interactions into discrete (e.g., D ) or infinite (e.g., C₁¹(6) ) patterns, aiding in polymorph prediction .

Q. How can stability studies inform the design of pharmaceutical formulations containing this compound?

Answer:

- Excipient selection : Pill composition (e.g., buffer agents) influences degradation rates. For instance, MMP formation varies between formulations due to excipient reactivity .

- Accelerated stability testing : High-temperature and humidity conditions simulate long-term storage, with LC-MS monitoring degradation kinetics .

Methodological Challenges and Contradictions

Q. How do researchers resolve discrepancies in crystallographic data refinement for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.